
2,4-Diiodobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diiodobut-1-ene is an organic compound with the molecular formula C4H6I2 It is a derivative of butene, where two hydrogen atoms are replaced by iodine atoms at the 2nd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodobut-1-ene typically involves the iodination of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or copper(II) chloride to facilitate the addition of iodine atoms to the double bond.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 2,4-Diiodobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of diiodo alcohols or ketones. Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar solvents like water or alcohol.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually performed in anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; reactions are often conducted in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of butene derivatives with different functional groups.
Reduction: Formation of butene or partially iodinated butene derivatives.
Oxidation: Formation of diiodo alcohols or ketones.
科学的研究の応用
2,4-Diiodobut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Diiodobut-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used, leading to the formation of different products.
類似化合物との比較
2,4-Dibromobut-1-ene: Similar structure but with bromine atoms instead of iodine.
2,4-Dichlorobut-1-ene: Similar structure but with chlorine atoms instead of iodine.
2,4-Difluorobut-1-ene: Similar structure but with fluorine atoms instead of iodine.
Comparison:
Reactivity: 2,4-Diiodobut-1-ene is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the larger size and lower bond dissociation energy of iodine.
Applications: While all these compounds can be used in organic synthesis, this compound is particularly valuable in radiolabeling and imaging applications due to the presence of iodine.
特性
CAS番号 |
142389-41-1 |
|---|---|
分子式 |
C4H6I2 |
分子量 |
307.90 g/mol |
IUPAC名 |
2,4-diiodobut-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h1-3H2 |
InChIキー |
DPYXOVCCBDDYJB-UHFFFAOYSA-N |
正規SMILES |
C=C(CCI)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

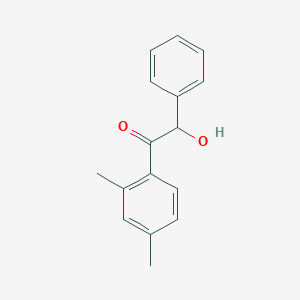
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
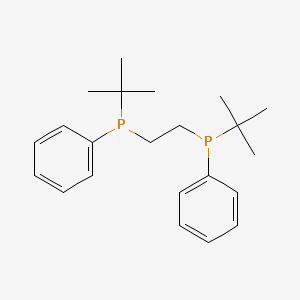
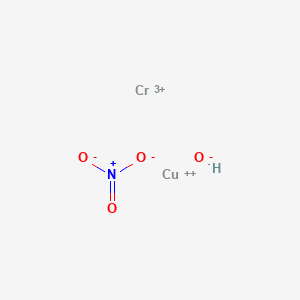
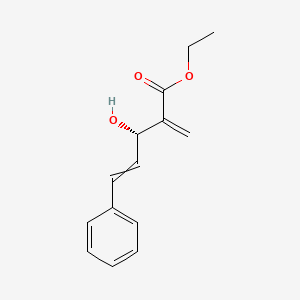
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
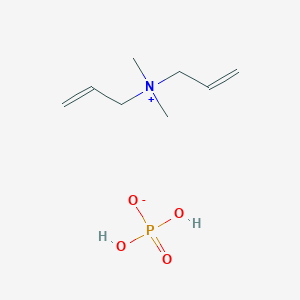
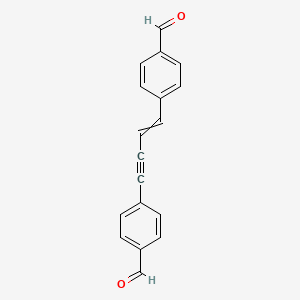
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
